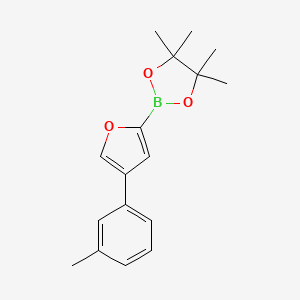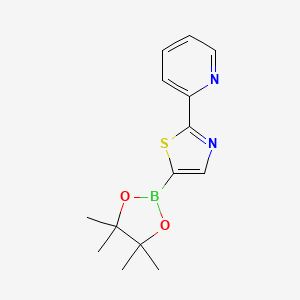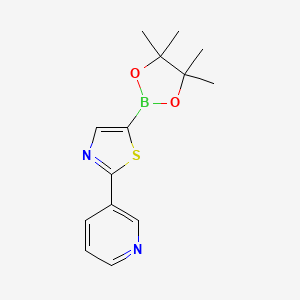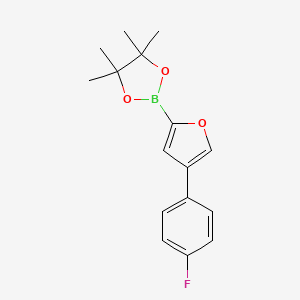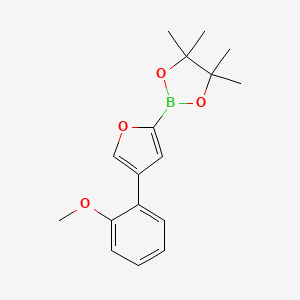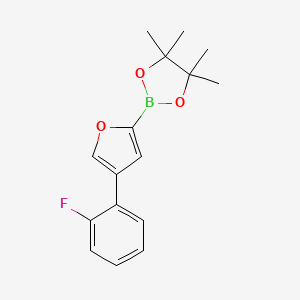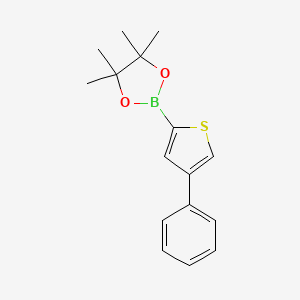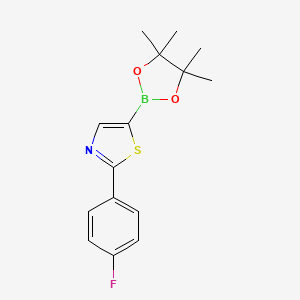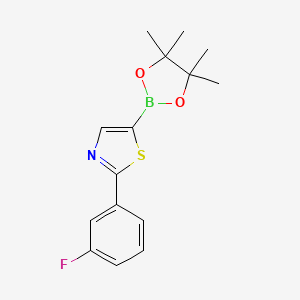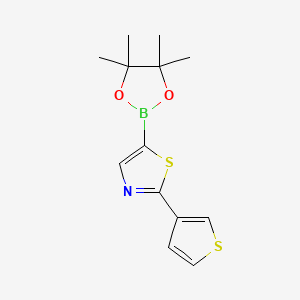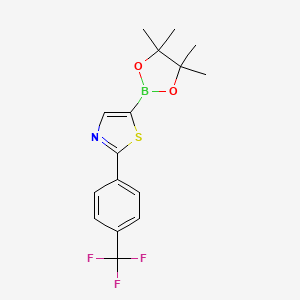
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline, also known as 5-Chloro-3-IH or 5-CIH, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the parent compound, isonicotinylhydrazide, and has been used in research studies to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-CIH is not yet fully understood. However, research suggests that it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the release of pro-inflammatory cytokines. Additionally, 5-CIH may act as an anti-cancer agent, inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
5-CIH has been studied for its potential biochemical and physiological effects. In animal studies, 5-CIH has been found to reduce inflammation, improve cognitive function, and reduce oxidative stress. Additionally, 5-CIH has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CIH in lab experiments include its ability to reduce inflammation, improve cognitive function, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, 5-CIH is relatively easy to synthesize and is readily available. The limitations of using 5-CIH in lab experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.
Orientations Futures
Future research should focus on understanding the mechanism of action of 5-CIH and assessing its potential side effects. Additionally, research should focus on further exploring its potential therapeutic applications, such as its potential to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Furthermore, research should focus on determining the optimal dosage and duration of treatment for various conditions. Finally, research should focus on assessing the potential for 5-CIH to be used in combination with other therapeutic agents.
Méthodes De Synthèse
5-CIH is synthesized from isonicotinylhydrazide by a three-step reaction. The first step involves the reaction of isonicotinylhydrazide with an alkyl halide, such as ethyl chloride, to form an alkyl ester of the isonicotinylhydrazide. The second step involves the reaction of the ester with an aqueous solution of sodium hydroxide to form a sodium salt of the isonicotinylhydrazide. The third and final step involves the reaction of the sodium salt with chlorine to form 5-CIH.
Applications De Recherche Scientifique
5-CIH has been studied for its potential therapeutic applications. It has been used in research studies to investigate its biochemical and physiological effects and to assess its potential as a therapeutic agent. 5-CIH has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential to reduce oxidative stress and to improve cognitive function.
Propriétés
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJEGZZHGPVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(isonicotinylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

